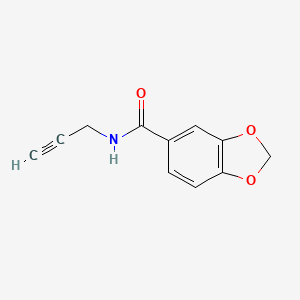

N-(2-propynyl)-1,3-benzodioxole-5-carboxamide

Description

N-(2-propynyl)-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative featuring a 1,3-benzodioxole (a methylenedioxy-substituted benzene) core linked to a propargyl (2-propynyl) group via an amide bond. This compound belongs to a broader class of benzodioxole carboxamides, which are characterized by their diverse substituents on the amide nitrogen. The 1,3-benzodioxole moiety is notable for its electron-rich aromatic system, which can influence binding interactions in biological or material applications.

Properties

IUPAC Name |

N-prop-2-ynyl-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-5-12-11(13)8-3-4-9-10(6-8)15-7-14-9/h1,3-4,6H,5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPBGUXGALVGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propynyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with propargylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-propynyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The propynyl group can be oxidized to form corresponding epoxides or ketones.

Reduction: The carboxamide group can be reduced to form amines or alcohols.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of epoxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-(2-propynyl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-propynyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(2-propynyl)-1,3-benzodioxole-5-carboxamide, their substituents, applications, and research findings:

Key Structural and Functional Differences:

Substituent Effects on Applications: Aliphatic Chains (e.g., 1-propylbutyl, heptan-4-yl): Enhance volatility and solubility, making them suitable for flavoring agents . Aromatic Amines (e.g., 3- or 4-aminophenyl): Enable conjugation in drug discovery, such as peptidomimetic aldehydes . Psychoactive Modifications (e.g., 2-(dimethylamino)cyclohexyl): Alter opioid receptor binding, leading to illicit use .

Physicochemical Properties: The propargyl group in this compound introduces a terminal alkyne, which may enhance metabolic stability or enable click chemistry modifications—a feature absent in alkyl or aromatic analogs.

Safety and Regulatory Status :

- Flavoring analogs like N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide have undergone safety evaluations by EFSA , whereas psychoactive analogs (e.g., 3,4-Methylenedioxy-U-47700) are subject to legal restrictions .

Biological Activity

N-(2-propynyl)-1,3-benzodioxole-5-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article explores its biological activity, mechanisms, and the implications of various studies conducted on this compound.

Chemical Structure and Properties

This compound belongs to the benzodioxole family, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound features a carboxamide group attached to a benzodioxole ring, which is significant for its biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and inhibiting cell division. The mechanism involves targeting specific molecular pathways associated with cancer progression.

Case Study: In Vitro Analysis

A study evaluated the effects of this compound on various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The findings suggested that:

- Cell Viability : The compound significantly reduced cell viability in a dose-dependent manner.

- Apoptosis Induction : Flow cytometry analysis confirmed an increase in apoptotic cells when treated with this compound.

| Cell Line | IC50 (µM) | Apoptotic Rate (%) |

|---|---|---|

| HepG2 | 15 | 40 |

| Caco-2 | 20 | 35 |

| MG63 | 18 | 38 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress linked to various diseases, including cancer.

DPPH Scavenging Assay

In a DPPH scavenging assay, the compound demonstrated moderate antioxidant activity with an IC50 value of 86.3 ± 0.2 μM, indicating its ability to scavenge free radicals effectively.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzodioxole derivatives:

| Compound | Anticancer Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| N-(4-fluorophenyl)-1,3-benzodioxole-5-carboxamide | Moderate | Low | Microtubule disruption |

| This compound | High | Moderate | Apoptosis induction |

The proposed mechanisms through which this compound exerts its biological effects include:

- Microtubule Disruption : By interfering with tubulin polymerization, it prevents proper mitotic spindle formation.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell survival and proliferation.

- Oxidative Stress Induction : The compound promotes oxidative stress within cells leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.